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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the ALK2 inhibitor, LDN-212854, with genetic models of Fibrodysplasia

Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic

ossification (HO). This analysis is supported by experimental data to facilitate informed

decisions in drug development and research.

LDN-212854 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2

(ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2][3] Gain-of-function

mutations in the ACVR1 gene, which encodes ALK2, are the primary cause of FOP.[4][5] LDN-
212854 has emerged as a promising therapeutic candidate by demonstrating significant

efficacy in preclinical FOP models. This guide cross-validates the pharmacological results of

LDN-212854 with the phenotypes observed in genetic mouse models of FOP, providing a

comprehensive overview of its therapeutic potential.

Quantitative Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of LDN-212854 in

comparison to other ALK2 inhibitors and its effects in FOP mouse models.

Table 1: In Vitro Potency and Selectivity of ALK2 Inhibitors
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Compound Target IC50 (nM)
Selectivity
vs. ALK3

Selectivity
vs. ALK5

Reference

LDN-212854 ALK2 ~1.3 - 16 ~10-66 fold >7000 fold [1][3][4][6]

LDN-193189 ALK2 ~5 ~21 fold ~175 fold [1][2][7]

Dorsomorphi

n
ALK2/3/6 - - ~800 fold [1][2]

DMH1 ALK2 - - ~470 fold [1]

K02288 ALK2 - - ~200 fold [1]

Table 2: In Vivo Efficacy of LDN-212854 in FOP Mouse Models

Animal Model Treatment
Outcome
Measure

Result Reference

Inducible

constitutively

active ALK2

(Acvr1Q207D)

transgenic mice

LDN-212854 (6

mg/kg, i.p., twice

daily)

Heterotopic

Ossification (HO)

Volume (µCT)

Potent inhibition

of HO
[1][6][7][8]

Inducible

constitutively

active ALK2

(Acvr1Q207D)

transgenic mice

LDN-212854
Limb Range of

Motion

Preservation of

limb function
[1][6]

Knock-in ALK2

(Acvr1R206H)

mice

LDN-212854
Heterotopic

Ossification (HO)

Efficacious in

preventing HO
[2]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
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In Vitro Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against

a specific kinase.

Reagents and Materials: Recombinant human ALK2 kinase domain, ATP, substrate peptide

(e.g., casein), kinase buffer, test compounds (e.g., LDN-212854), and a detection reagent

(e.g., ADP-Glo™ Kinase Assay).

Procedure:

Prepare serial dilutions of the test compound.

In a microplate, add the ALK2 kinase, substrate, and kinase buffer.

Add the diluted test compound or vehicle control to the wells.

Initiate the kinase reaction by adding ATP.

Incubate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using the detection reagent according to

the manufacturer's instructions.

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the

compound. The IC50 value is calculated using a non-linear regression curve fit.

Cell-Based BMP-Responsive Element (BRE) Luciferase
Reporter Assay
This assay measures the inhibition of BMP signaling in a cellular context.

Cell Line: C2C12 myoblast cells stably transfected with a BMP-responsive element (BRE)

driving a luciferase reporter gene.

Procedure:
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Seed the BRE-luciferase C2C12 cells in a 96-well plate and allow them to attach

overnight.

Treat the cells with serial dilutions of the test compound (e.g., LDN-212854) for 1 hour.

Stimulate the cells with a BMP ligand (e.g., BMP6 for ALK2-mediated signaling or BMP4

for ALK3-mediated signaling) for 6-8 hours.

Lyse the cells and measure the luciferase activity using a luminometer.

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration

or a co-transfected control reporter). Calculate the IC50 value as described for the kinase

assay.[1]

In Vivo Heterotopic Ossification (HO) Model in FOP Mice
This protocol describes the induction and quantification of injury-induced HO in a conditional

knock-in FOP mouse model.

Animal Model: Conditional knock-in mice expressing a mutant Acvr1 allele (e.g.,

Acvr1R206H) upon Cre recombinase activity.[4]

Induction of Mutant Allele Expression: Administer tamoxifen to induce Cre recombinase

activity and subsequent expression of the mutant ALK2.[4]

Injury-Induced HO:

Anesthetize the mice.

Induce muscle injury in the gastrocnemius muscle via an intramuscular injection of

cardiotoxin (e.g., 50 µl of 10 µM solution).[4]

Inhibitor Treatment: Administer LDN-212854 or a vehicle control to the mice daily via a

clinically relevant route (e.g., intraperitoneal injection or oral gavage), starting before or

shortly after the injury.[4]

HO Quantification using Micro-Computed Tomography (µCT):
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At a predetermined endpoint (e.g., 14-28 days post-injury), euthanize the mice and excise

the injured limbs.

Scan the limbs using a high-resolution µCT scanner.

Reconstruct the 3D images and quantify the volume of the newly formed heterotopic bone.

[4]

Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to compare the HO

volume between the treated and control groups.[4]

Western Blot for Phosphorylated SMAD1/5/8
This method quantifies the downstream signaling of the BMP pathway.

Sample Preparation: Lyse cells or tissues treated with or without a BMP ligand and/or an

ALK2 inhibitor. Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel

electrophoresis and transfer the proteins to a PVDF membrane.

Antibody Incubation:

Block the membrane with a suitable blocking buffer.

Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8

(pSMAD1/5/8).

Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Data Analysis: Quantify the band intensities and normalize the pSMAD1/5/8 signal to the

total SMAD1/5/8 or a housekeeping protein signal to determine the extent of signaling

inhibition.[4]
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Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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